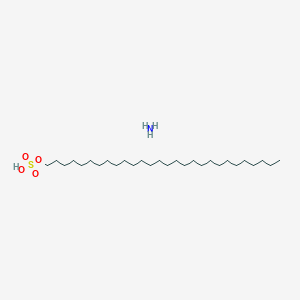
2,6-Bis(4-hexylphenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-hexylphenyl)anthracene is an organic compound with the molecular formula C38H42. It is a derivative of anthracene, where two hexylphenyl groups are attached at the 2 and 6 positions of the anthracene core. This compound is known for its applications in organic electronics, particularly in organic field-effect transistors (OFETs) due to its excellent charge transport properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-hexylphenyl)anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and 4-hexylbenzene.
Reaction Conditions: A Friedel-Crafts alkylation reaction is employed, where anthracene reacts with 4-hexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4-hexylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the anthracene core or the hexylphenyl groups
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: AlCl3 as a catalyst for Friedel-Crafts reactions
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2,6-Bis(4-hexylphenyl)anthracene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of OFETs due to its high charge mobility and stability
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its excellent photophysical properties.
Material Science: Studied for its potential in creating high-performance organic semiconductors and nanostructures.
Chemical Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Mecanismo De Acción
The mechanism by which 2,6-Bis(4-hexylphenyl)anthracene exerts its effects is primarily through its interaction with electronic devices:
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di(4-cyclohexylphenyl)anthracene: Similar structure but with cyclohexyl groups instead of hexyl groups.
9,10-Bis((4-hexylphenyl)ethynyl)anthracene: Another derivative with ethynyl linkages, used in optoelectronic applications.
Uniqueness
2,6-Bis(4-hexylphenyl)anthracene is unique due to its combination of high charge mobility, stability, and ease of synthesis. Its hexylphenyl groups provide a balance between solubility and electronic properties, making it highly suitable for various organic electronic applications .
Propiedades
Fórmula molecular |
C38H42 |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
2,6-bis(4-hexylphenyl)anthracene |
InChI |
InChI=1S/C38H42/c1-3-5-7-9-11-29-13-17-31(18-14-29)33-21-23-35-28-38-26-34(22-24-36(38)27-37(35)25-33)32-19-15-30(16-20-32)12-10-8-6-4-2/h13-28H,3-12H2,1-2H3 |
Clave InChI |
JINUCGGYXBOOGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=C(C=C5)CCCCCC)C=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)

![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)


![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)




